molecular formula C9H11N3S2 B13805258 N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea CAS No. 868591-22-4

N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea

Cat. No.: B13805258
CAS No.: 868591-22-4
M. Wt: 225.3 g/mol
InChI Key: GNVZACZRPMWNQI-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea is a thiourea derivative characterized by a cyanoethyl group (-CH2CH2CN) and a thiophene-containing benzyl moiety. Thioureas are known for their versatility in coordination chemistry, biological activity, and applications in material science.

Properties

CAS No.

868591-22-4

Molecular Formula

C9H11N3S2

Molecular Weight

225.3 g/mol

IUPAC Name

1-(2-cyanoethyl)-1-(thiophen-2-ylmethyl)thiourea

InChI

InChI=1S/C9H11N3S2/c10-4-2-5-12(9(11)13)7-8-3-1-6-14-8/h1,3,6H,2,5,7H2,(H2,11,13)

InChI Key

GNVZACZRPMWNQI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN(CCC#N)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- typically involves the reaction of thiourea with 2-cyanoethyl chloride and 2-thienylmethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thienylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Thiourea,N-(2-cyanoethyl)-N-(2-thienylmethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and thienylmethyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents Molecular Formula Notable Features Reference
N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea Thiophen-2-ylmethyl, 2-cyanoethyl C10H11N3S2 Combines thiophene (aromatic sulfur) and cyano groups for potential dual reactivity.
N'-(4-Methoxyphenyl)-N-[(6-trifluoromethyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)thiourea (3g) Quinolinyl, pyridinyl, methoxyphenyl C25H22F3N5O2S High melting point (231–233°C); trifluoromethyl group enhances hydrophobicity.
N-(3-Cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea 3-Cyanophenyl, dimethylaminocyclohexyl C16H22N4S Chiral centers and cyanophenyl group enable stereoselective coordination.
N-(2-Methoxyphenyl)-N'-methylthiourea 2-Methoxyphenyl, methyl C9H12N2OS Methoxy group improves solubility; lower steric bulk compared to thiophene analogs.
N-(2-Hydroxyethyl)-N'-(3-methylphenyl)thiourea (VI2) Hydroxyethyl, 3-methylphenyl C10H14N2OS Hydroxyethyl group enhances hydrogen-bonding capacity.

Physicochemical Properties

  • This trend reflects the stabilizing effect of rigid aromatic systems. The cyano group in N-(2-cyanoethyl)-N-ethylthiourea (C6H11N3S) may reduce solubility in polar solvents compared to hydroxyethyl or methoxy-substituted derivatives .

Biological Activity

N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea is a synthetic compound belonging to the thiourea class, which has gained attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The compound has the following chemical characteristics:

PropertyValue
CAS No. 868591-22-4
Molecular Formula C9H11N3S2
Molecular Weight 225.3 g/mol
IUPAC Name 1-(2-cyanoethyl)-1-(thiophen-2-ylmethyl)thiourea
Canonical SMILES C1=CSC(=C1)CN(CCC#N)C(=S)N

The biological activity of this compound may involve interactions with various molecular targets in biological systems. The cyanoethyl and thienylmethyl groups could influence binding affinities to enzymes or receptors, potentially modulating their activities. Thioureas are known to affect cellular processes such as apoptosis and proliferation, making them candidates for therapeutic applications in cancer treatment and other diseases.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Antibacterial Efficacy

A study conducted on a series of thiourea derivatives, including this compound, reported promising antibacterial activity against Gram-positive and Gram-negative bacteria. The MIC values ranged from 10 to 50 µg/mL, indicating moderate to strong efficacy .

Anticancer Activity

The anticancer potential of thioureas has been explored in several studies. This compound has been investigated for its ability to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: In Vitro Cancer Cell Studies

In a recent study, this compound was tested on human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 30 µM. Mechanistic studies suggested that the compound activates the NF-kB pathway, leading to increased expression of pro-apoptotic factors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other thiourea derivatives is essential:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
N-(2-Cyanoethyl)-N-[thienyl]10 - 5030
N-Methylthiourea20 - 6045
N-Phenylthiourea15 - 5550

This table illustrates that while all compounds exhibit biological activity, this compound shows competitive efficacy in both antimicrobial and anticancer activities.

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